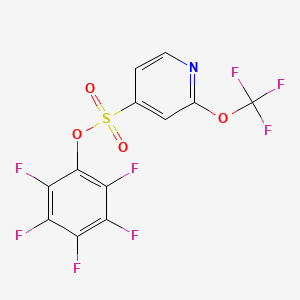
2,3,4,5,6-Pentafluorophenyl isoquinoline-3-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-Pentafluorophenyl isoquinoline-3-sulfonate is a chemical compound that features a pentafluorophenyl group attached to an isoquinoline-3-sulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorophenyl isoquinoline-3-sulfonate typically involves the reaction of isoquinoline-3-sulfonyl chloride with pentafluorophenol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6-Pentafluorophenyl isoquinoline-3-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The isoquinoline moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the specific transformation but generally involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while coupling reactions can produce complex biaryl compounds.
Applications De Recherche Scientifique
2,3,4,5,6-Pentafluorophenyl isoquinoline-3-sulfonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique electronic properties.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, that require specific electronic or structural characteristics.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl isoquinoline-3-sulfonate involves its interaction with various molecular targets. The pentafluorophenyl group can enhance the compound’s binding affinity to specific proteins or enzymes, while the isoquinoline moiety can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,5,6-Pentafluorophenyl quinoline-8-sulfonate
- 2,3,4,5,6-Pentafluorophenylacetic acid
- Tris(pentafluorophenyl)borane
Uniqueness
2,3,4,5,6-Pentafluorophenyl isoquinoline-3-sulfonate is unique due to the combination of the pentafluorophenyl group and the isoquinoline-3-sulfonate moiety. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) isoquinoline-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F5NO3S/c16-10-11(17)13(19)15(14(20)12(10)18)24-25(22,23)9-5-7-3-1-2-4-8(7)6-21-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQPJHVNGVFQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F5NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1R)-2,2-dimethylcyclopropyl]methanol](/img/structure/B8232671.png)
![6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester](/img/structure/B8232679.png)
![(R)-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester](/img/structure/B8232682.png)
![(S)-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester](/img/structure/B8232684.png)
![(S)-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester](/img/structure/B8232692.png)
![tert-butyl (9aR)-6-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B8232693.png)








